molecular formula C8H14N4O3 B3008291 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-51-8

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine

Cat. No. B3008291
CAS RN: 1429418-51-8
M. Wt: 214.225
InChI Key: HUDMDJMDJDTZRN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is a chemical compound that has been studied extensively in the field of scientific research. This compound is commonly used in the synthesis of various organic compounds and has been found to have numerous applications in the scientific community. In

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is not well understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has been found to exhibit antifungal, antibacterial, and antitumor activities. In addition to this, this compound has been found to have an inhibitory effect on the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine in lab experiments is its ability to inhibit the growth of microorganisms and induce apoptosis in cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not well understood.

Future Directions

There are numerous future directions for the study of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine. One potential direction is the synthesis of pyrazole-based compounds with potential biological activities. Another potential direction is the investigation of the mechanism of action of this compound in order to gain a better understanding of its antifungal, antibacterial, and antitumor activities. Additionally, the potential use of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine as a COX-2 inhibitor in the treatment of inflammatory diseases could also be explored.

Synthesis Methods

The synthesis of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine can be achieved through a multi-step process. The first step involves the reaction of ethyl hydrazinecarboxylate with methyl acrylate to form ethyl 3-(acryloyloxy)methyl-1H-pyrazole-4-carboxylate. This intermediate is then reacted with nitric acid and sodium nitrite to form 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine.

Scientific Research Applications

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has been extensively studied in the field of scientific research. This compound has been found to have numerous applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of pyrazole-based compounds with potential biological activities. In addition to this, 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has been found to exhibit antifungal, antibacterial, and antitumor activities.

properties

IUPAC Name

1-ethyl-N-(2-methoxyethyl)-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-3-11-6-7(12(13)14)8(10-11)9-4-5-15-2/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMDJMDJDTZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine

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